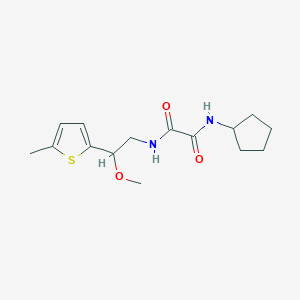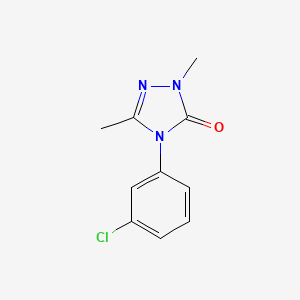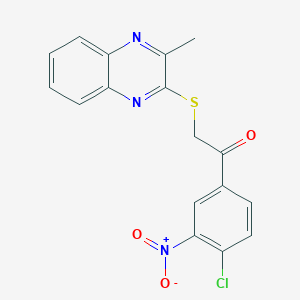
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can be used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The InChI code for 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is 1S/C12H15NO/c1-2-13-7-3-4-11-8-10(9-14)5-6-12(11)13/h5-6,8-9H,2-4,7H2,1H3 . The structure of this compound includes a tetrahydroquinoline ring with an ethyl group and a carbaldehyde group attached .Physical And Chemical Properties Analysis
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a powder that is stored at room temperature .Scientific Research Applications
Antibiotic Properties : A study by Asolkar et al. (2004) discovered helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus, demonstrating significant biological activity against bacteria and fungi. This indicates potential applications of tetrahydroquinoline derivatives in developing new antibiotics (Asolkar et al., 2004).
Chemical Synthesis : Argiropoulos et al. (1991) reported on the synthesis of 3-amino-6-(p-methylphenoxy)isoquinoline-4-carbaldehyde from the corresponding ethyl ester, which is part of a process to create new tetra- and penta-cyclic systems. This signifies the role of tetrahydroquinoline derivatives in synthesizing complex chemical structures (Argiropoulos et al., 1991).
Pharmacological Activities : Pamulapati and Schoenwald (2011) synthesized several molecular entities based on 1-ethyl-1,2,3,4-tetrahydroquinoline and tested them for pharmacological activities, particularly for ocular hypotensive action. This shows the compound's relevance in developing treatments for conditions like glaucoma (Pamulapati & Schoenwald, 2011).
Chemical Reactions and Interactions : Zhu and Seidel (2017) explored the redox-neutral annulations involving amines such as 1,2,3,4-tetrahydroisoquinoline with various aldehydes, indicating the role of tetrahydroquinoline derivatives in complex chemical reactions and interactions (Zhu & Seidel, 2017).
Antimicrobial Properties : Ladani et al. (2011) synthesized tetrazolo[1,5-a]quinoline based 1,4-dihydropyridines, acridine-1,8-diones, and polyhydroquinolines with notable antimicrobial properties. This demonstrates the potential of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde derivatives in antimicrobial drug development (Ladani et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-ethyl-3,4-dihydro-2H-quinoline-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-13-7-3-4-11-8-10(9-14)5-6-12(11)13/h5-6,8-9H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECOXRHQBXAJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea](/img/structure/B2513753.png)


![N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2513757.png)
![3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2513758.png)

![Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2513762.png)
![3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2513763.png)


![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513768.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2513774.png)
